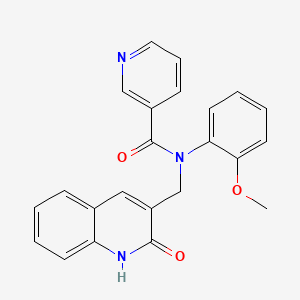
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide, also known as HQNO, is a synthetic compound that has been extensively studied for its potential applications in scientific research. HQNO has been found to have various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Wirkmechanismus
The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide involves its ability to disrupt the electron transport chain in bacteria and cancer cells. This disruption leads to the accumulation of reactive oxygen species, which ultimately leads to cell death. Additionally, N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide has been shown to inhibit the activity of certain enzymes, which could contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide has been found to have various biochemical and physiological effects. It has been shown to induce oxidative stress in bacteria and cancer cells, leading to cell death. Additionally, N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide has been found to inhibit the activity of certain enzymes, which could contribute to its anti-inflammatory properties. N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide has also been found to have an effect on mitochondrial function, which could contribute to its anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide in lab experiments is its ability to selectively target bacteria and cancer cells, making it a promising candidate for the development of new antibiotics and anti-cancer agents. Additionally, N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide has been found to have anti-inflammatory properties, which could make it useful in the treatment of various inflammatory diseases. However, one limitation of using N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide in lab experiments is its potential toxicity, which could limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research and development of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide. One direction is the development of new antibiotics and anti-cancer agents based on the structure of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide. Additionally, further research is needed to elucidate the mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide and its effects on mitochondrial function. Finally, research is needed to determine the potential toxicity of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide and its suitability for use in various applications.
Conclusion:
In conclusion, N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide, or N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide, is a synthetic compound that has been extensively studied for its potential applications in scientific research. N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide has been found to have various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. Its mechanism of action involves its ability to disrupt the electron transport chain in bacteria and cancer cells, leading to cell death. N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide has several future directions for research and development, including the development of new antibiotics and anti-cancer agents, further elucidation of its mechanism of action, and determination of its potential toxicity.
Synthesemethoden
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide can be synthesized using a multi-step process that involves the reaction of 2-hydroxy-3-formylquinoline with 2-methoxyaniline and nicotinamide. The reaction is carried out under specific conditions, including the use of a catalyst and a solvent, to yield N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide as a final product.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide has been extensively studied for its potential applications in scientific research. It has been found to have antimicrobial properties, making it a promising candidate for use in the development of new antibiotics. N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide has also been shown to inhibit the growth of cancer cells, making it a potential anti-cancer agent. Additionally, N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide has been found to have anti-inflammatory properties, which could make it useful in the treatment of various inflammatory diseases.
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-29-21-11-5-4-10-20(21)26(23(28)17-8-6-12-24-14-17)15-18-13-16-7-2-3-9-19(16)25-22(18)27/h2-14H,15H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZOVHUKWBAXTJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]pyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide](/img/structure/B7684063.png)
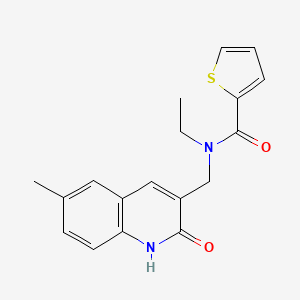


![2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B7684094.png)
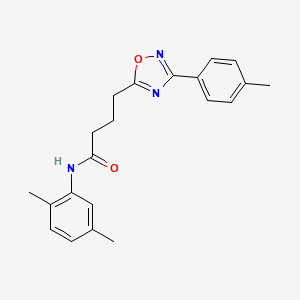

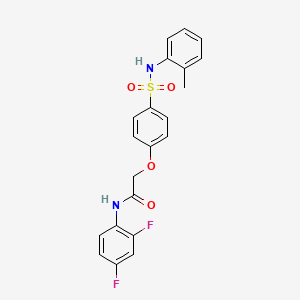

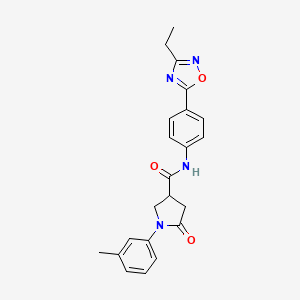
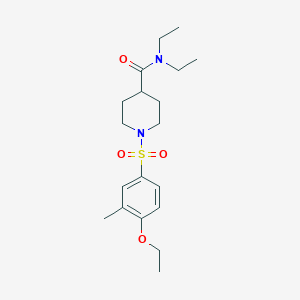
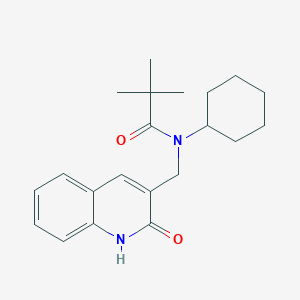

![5-(4-chloro-N-methylphenylsulfonamido)-N-isopropylbenzo[b]thiophene-2-carboxamide](/img/structure/B7684156.png)